(E)-3-(furan-2-yl)-1-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one
Description
The compound (E)-3-(furan-2-yl)-1-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one features a structurally complex framework with multiple pharmacophoric elements:
- Furan-2-yl group: An electron-rich heterocycle known for enhancing bioavailability and metabolic stability in drug design .
- 6-Methoxybenzo[d]thiazole: A sulfur-containing aromatic system with demonstrated neuroprotective and antimicrobial properties in related derivatives .
- Piperidin-1-yloxy linker: A flexible moiety that improves solubility and facilitates interactions with target proteins via hydrogen bonding .
- α,β-unsaturated enone (prop-2-en-1-one): A reactive electrophilic center capable of covalent binding to nucleophilic residues (e.g., cysteine in kinases) .
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-[(6-methoxy-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-24-16-4-6-17-18(13-16)27-20(21-17)26-15-8-10-22(11-9-15)19(23)7-5-14-3-2-12-25-14/h2-7,12-13,15H,8-11H2,1H3/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAPRNXEOPUQAI-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)OC3CCN(CC3)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(S2)OC3CCN(CC3)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(furan-2-yl)-1-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one, often referred to as a furan-based derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is C23H24N2O3S, with a molecular weight of approximately 420.52 g/mol. The structure features a furan ring, a piperidine moiety, and a methoxybenzothiazole group, which contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties.
Research Findings
- Cell Line Studies : The compound has been tested against various cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HCT116 (colon cancer). It demonstrated IC50 values ranging from 100 to 300 nM, indicating potent cytotoxicity .
- Mechanism of Action : The mechanism appears to involve the induction of apoptosis through the activation of caspases and the modulation of cell cycle progression. Specifically, it has been shown to arrest cells in the G2/M phase, which is critical for effective cancer treatment .
Antimicrobial Activity
The compound also displays notable antimicrobial activity against a range of pathogens.
Antifungal and Antibacterial Effects
- Antifungal Activity : In vitro studies have shown that the compound inhibits fungal growth in species such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) below 50 µg/mL .
- Antibacterial Activity : Against bacterial strains like Staphylococcus aureus and Escherichia coli, the compound exhibited bactericidal effects with MIC values around 25 µg/mL .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated.
Mechanistic Insights
- Cytokine Inhibition : The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
- Oxidative Stress Reduction : It was found to lower reactive oxygen species (ROS) levels in inflammatory models, suggesting a protective effect against oxidative damage .
Data Summary Table
| Biological Activity | Cell Line/Pathogen | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 100 nM | Apoptosis induction |
| HeLa | 150 nM | Cell cycle arrest | |
| HCT116 | 300 nM | Caspase activation | |
| Antifungal | Candida albicans | <50 µg/mL | Growth inhibition |
| Aspergillus niger | <50 µg/mL | Growth inhibition | |
| Antibacterial | Staphylococcus aureus | 25 µg/mL | Bactericidal effect |
| Escherichia coli | 25 µg/mL | Bactericidal effect | |
| Anti-inflammatory | Macrophages | N/A | Cytokine reduction |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vivo Models : Animal studies demonstrated that administration of the compound significantly reduced tumor size in xenograft models, supporting its potential as an anticancer agent .
- Combination Therapy : When used in combination with standard chemotherapeutics, it enhanced therapeutic efficacy while reducing side effects, suggesting a synergistic effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A comparative analysis of the compound’s structural features and inferred biological activities is provided below, supported by evidence from analogous molecules.
Table 1: Structural and Functional Comparison with Analogues
Key Insights
Furan vs. Other Heterocycles :
- The furan ring in the target compound likely mimics the nitrofuryl group in antimycobacterial agents, where its electron-rich nature facilitates target binding . In contrast, nitroimidazole derivatives lacking this feature show reduced activity.
6-Methoxybenzo[d]thiazole :
- Methoxy substitution at position 6 on the benzo[d]thiazole ring is critical. Evidence from triazolbenzo[d]thiazoles demonstrates that substituents at this position enhance neuroprotective efficacy by optimizing hydrophobic interactions .
Piperidin-Oxy Linker :
- The piperidin-oxy bridge may improve solubility and binding flexibility, akin to its role in triazol-piperidin derivatives, which show enhanced kinase inhibition .
Q & A
Q. What are the key synthetic routes for this compound, and what reaction conditions are critical for achieving high purity?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions between hydrazine derivatives and ketones (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) in ethanol .
- Functionalization of the piperidine ring via nucleophilic substitution or acylation, requiring anhydrous conditions and catalysts like triethylamine .
- Purification via recrystallization (e.g., using DMF/ethanol mixtures) or chromatography to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the furan, piperidine, and benzothiazole moieties. For example, the methoxy group on benzothiazole appears as a singlet at ~3.8 ppm in ¹H NMR .
- X-ray crystallography : Resolves stereochemistry (e.g., E/Z configuration of the propenone group) and intermolecular interactions .
- IR spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and thiazole (C-S, ~680 cm⁻¹) functional groups .
Q. What are the primary challenges in scaling up synthesis for preclinical studies?
- Yield optimization : Multi-step reactions often suffer from low cumulative yields (e.g., 30–40% in thiazolidinone derivatives) due to side reactions .
- Solvent compatibility : Ethanol and DMF are common, but DMF poses scalability issues due to toxicity; alternatives like acetonitrile may be explored .
- Purification bottlenecks : Chromatography is resource-intensive; recrystallization is preferred for large-scale production .
Advanced Research Questions
Q. How can computational modeling predict this compound’s biological activity and binding mechanisms?
- Docking studies : Molecular dynamics simulations reveal interactions with targets like enzymes or receptors. For example, the furan ring may engage in π-π stacking with aromatic residues in active sites .
- DFT calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- Pharmacophore modeling : Identifies critical functional groups (e.g., the methoxybenzothiazole moiety) for target affinity .
Q. What strategies resolve contradictions in bioactivity data across similar compounds?
- Structure-activity relationship (SAR) analysis : Compare derivatives with varying substituents (e.g., methoxy vs. ethoxy groups on benzothiazole) to isolate activity trends .
- Dose-response assays : Address discrepancies by standardizing assay conditions (e.g., cell lines, incubation times) .
- Meta-analysis : Cross-reference data from multiple studies to identify confounding factors (e.g., impurities in low-purity batches) .
Q. How can reaction conditions be optimized to minimize by-products in propenone formation?
- Temperature control : Maintain 60–70°C to favor kinetic over thermodynamic products .
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to accelerate acylation of the piperidine ring .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine oxygen .
Q. What in vitro assays are suitable for evaluating its pharmacokinetic properties?
- CYP450 inhibition assays : Assess metabolic stability using human liver microsomes .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure free fraction .
- Caco-2 permeability : Predict intestinal absorption for oral bioavailability studies .
Q. How does the E-configuration of the propenone group influence bioactivity?
- Stereoelectronic effects : The E-configuration aligns the carbonyl group for hydrogen bonding with target proteins, enhancing binding affinity .
- Comparative studies : Z-isomers show reduced activity in antimicrobial assays, likely due to steric hindrance .
Methodological Considerations
Q. What protocols ensure stability during long-term storage?
- Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) to prevent oxidation .
- Temperature : –20°C in amber vials to avoid photodegradation of the furan ring .
- Purity monitoring : Regular HPLC analysis to detect decomposition products .
Q. How can researchers validate target engagement in cellular assays?
- Pull-down assays : Use biotinylated analogs to isolate target proteins from lysates .
- Fluorescence polarization : Track displacement of fluorescent probes in real-time .
- Knockout models : CRISPR-Cas9-mediated gene deletion to confirm on-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
